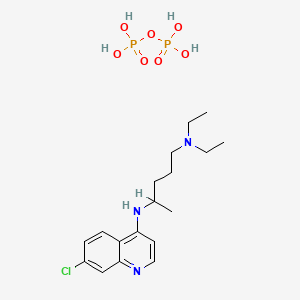
Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-
Vue d'ensemble
Description
Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)- is a synthetic chemical compound with significant applications in various scientific fields. It belongs to the quinoline class of compounds, which are characterized by their fused benzene and pyridine rings. This specific compound is often used in pharmacological research and has notable industrial and medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)- can be synthesized through a multi-step process. The synthesis usually involves the initial preparation of the quinoline ring system, followed by the introduction of the chloro and amino substituents. A common synthetic route includes the Skraup synthesis for the quinoline ring, followed by chlorination and subsequent amination using diethylamino compounds under controlled conditions.
Industrial Production Methods
For industrial-scale production, batch processes are often employed, with precise control over temperature, pressure, and reaction time to ensure high yields and purity. The production process typically involves the use of high-purity starting materials and sophisticated purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)- undergoes various types of chemical reactions, including:
Oxidation: : Conversion into quinolone derivatives.
Reduction: : Formation of tetrahydroquinoline analogs.
Substitution: : Introduction of different functional groups at the 4-position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon as a catalyst.
Substitution: : Halogenation or nucleophilic substitution reactions using reagents like sodium amide or organolithium compounds.
Major Products
Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities, such as anti-malarial and anti-inflammatory agents.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in catalytic processes.
Analytical Chemistry: : Employed as a fluorescent probe in certain analytical techniques.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes in biochemical pathways.
Protein Binding Studies: : Used to study binding interactions with proteins.
Medicine
Anti-malarial: : Explored for its potential as an anti-malarial agent.
Anti-inflammatory: : Investigated for its anti-inflammatory properties.
Industry
Dyes and Pigments: : Utilized in the synthesis of dyes and pigments.
Pharmaceutical Intermediates: : Used in the production of various pharmaceuticals.
Mécanisme D'action
Molecular Targets
The compound interacts with various molecular targets, including enzymes and receptors, by binding to their active sites or influencing their activity. This binding can result in the inhibition of enzyme function or modulation of receptor activity, leading to therapeutic effects.
Pathways Involved
Key pathways include the inhibition of heme polymerase in malarial parasites and modulation of inflammatory cytokine production in immune cells. The compound's structure allows it to fit into specific pockets within target proteins, disrupting their normal function and leading to the desired pharmacological effect.
Comparaison Avec Des Composés Similaires
Quinoline derivatives such as chloroquine and hydroxychloroquine are structurally similar to Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-. These compounds share similar anti-malarial and anti-inflammatory properties but differ in their pharmacokinetics and side effect profiles.
Similar Compounds
Chloroquine: : An anti-malarial with similar structure but different side effects.
Hydroxychloroquine: : A hydroxylated analog with improved safety profile.
Quinoline itself: : The parent compound with a wide range of derivatives.
This unique compound stands out due to its specific chemical modifications that enhance its binding affinity and selectivity for particular biological targets.
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H4O7P2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-8(2,3)7-9(4,5)6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPIJVNMHYWREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986726 | |
| Record name | Diphosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67459-54-5 | |
| Record name | l-Chloroquine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067459545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


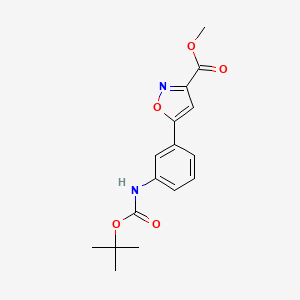
![Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B8057417.png)
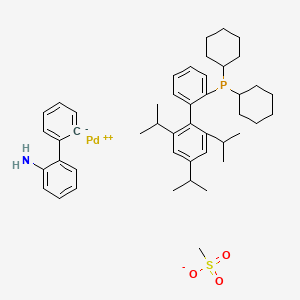
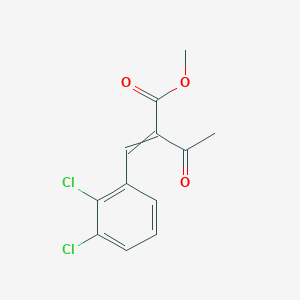
![9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one](/img/structure/B8057444.png)
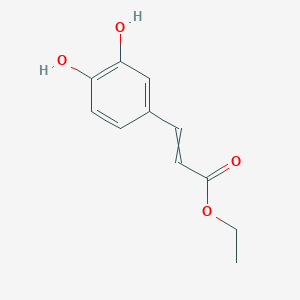
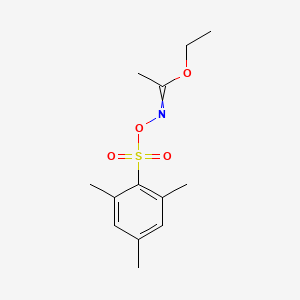
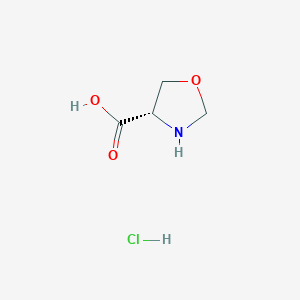
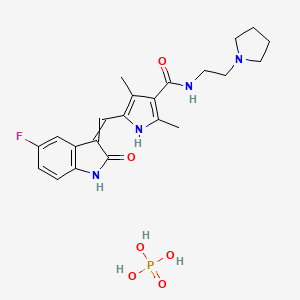
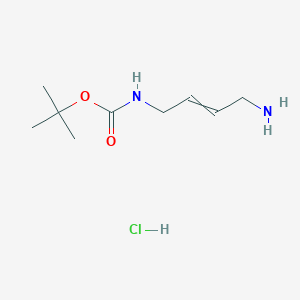
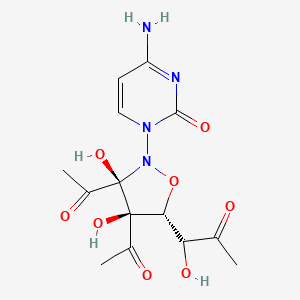
![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)
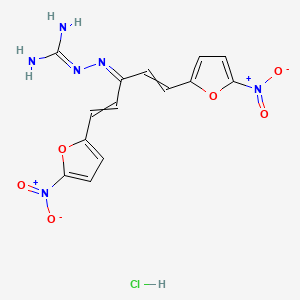
![ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate](/img/structure/B8057508.png)
